molecular formula C20H28N6O B2704060 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane CAS No. 2380057-29-2

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane

Cat. No.: B2704060
CAS No.: 2380057-29-2
M. Wt: 368.485
InChI Key: URIRWWJYTGCSCT-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane is a complex heterocyclic compound. It features a unique structure that combines a triazolo-pyridazine core with cyclobutyl and cyclopentanecarbonyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane typically involves multi-step reactionsCommon reaction conditions include the use of acid catalysts and ortho esters for cyclization . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The triazolo-pyridazine core is particularly effective in forming hydrogen bonds with target receptors, leading to its bioactive profile .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

The uniqueness of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane lies in its specific combination of functional groups, which may confer unique pharmacological properties and synthetic versatility.

Properties

IUPAC Name

[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c27-20(16-5-1-2-6-16)25-12-4-11-24(13-14-25)18-10-9-17-21-22-19(26(17)23-18)15-7-3-8-15/h9-10,15-16H,1-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIRWWJYTGCSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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